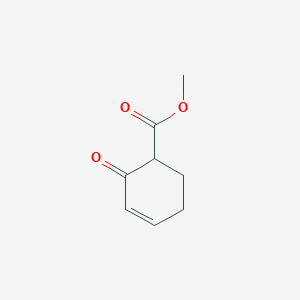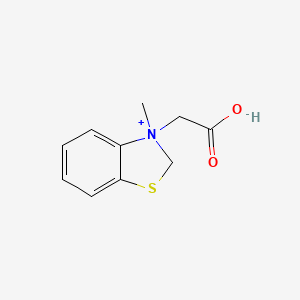
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a carboxymethyl group and a methyl group attached to the benzothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium typically involves the reaction of 2-aminothiophenol with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound. The industrial process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学研究应用
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown promise.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Research is ongoing to elucidate the detailed mechanisms and identify potential therapeutic targets.
相似化合物的比较
3-(Carboxymethyl)-3-methyl-2,3-dihydro-1,3-benzothiazol-3-ium can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A simpler structure with applications in organic synthesis.
6-Methylbenzothiazole: Similar in structure but with different functional groups.
属性
CAS 编号 |
112941-12-5 |
|---|---|
分子式 |
C10H12NO2S+ |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-(3-methyl-2H-1,3-benzothiazol-3-ium-3-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2S/c1-11(6-10(12)13)7-14-9-5-3-2-4-8(9)11/h2-5H,6-7H2,1H3/p+1 |
InChI 键 |
NOWOLOXGKWOVKK-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1(CSC2=CC=CC=C21)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



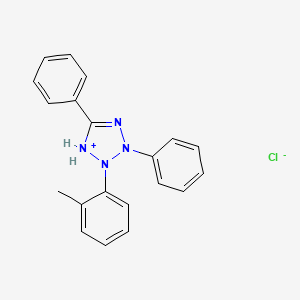
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)
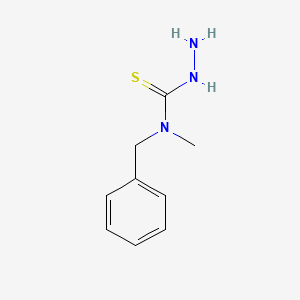
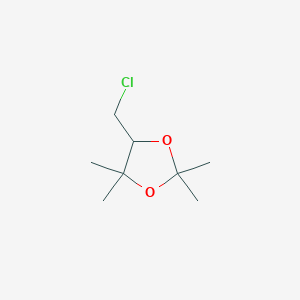
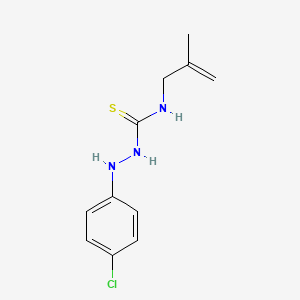
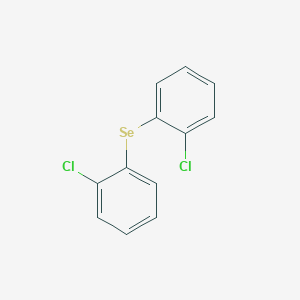
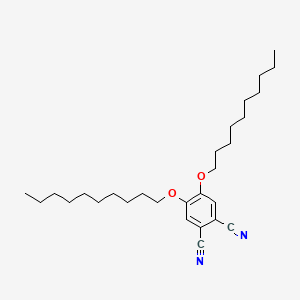
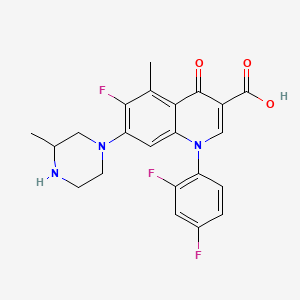
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
